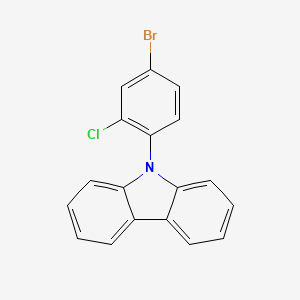

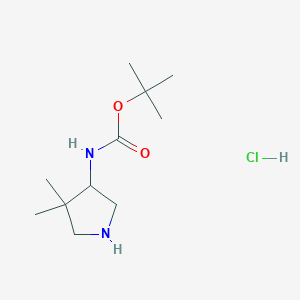

![molecular formula C7H9NO3 B6301082 (6R)-4-Oxo-5-azaspiro[2.4]heptane-6-carboxylic acid CAS No. 2166118-43-8](/img/structure/B6301082.png)

(6R)-4-Oxo-5-azaspiro[2.4]heptane-6-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Carboxylic acids are a group of organic compounds that contain a carboxyl functional group (C(=O)OH). They are widely distributed in nature and are essential to life processes . The specific compound you mentioned, “(6R)-4-Oxo-5-azaspiro[2.4]heptane-6-carboxylic acid”, is a type of carboxylic acid with a spirocyclic structure. Spirocyclic compounds are a class of organic compounds that have two or more rings connected by a single atom .

Synthesis Analysis

The synthesis of spirocyclic compounds often involves complex organic reactions. For example, the preparation of 4-spirocyclopropyl proline derivatives generally involves treatment of a 4-exocyclic methylene-substituted proline compound with a metal carbenoid generated through Simmon-Smith reaction or its different variations .Molecular Structure Analysis

The molecular structure of a compound determines its physical and chemical properties. In the case of “this compound”, it appears to have a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom .Chemical Reactions Analysis

Carboxylic acids can undergo a variety of chemical reactions, including esterification, reduction, and decarboxylation . The specific reactions that “this compound” can undergo would depend on its specific structure and the conditions under which the reactions are carried out.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. Carboxylic acids generally have high boiling points due to strong hydrogen bonding between molecules, and their solubility in water decreases as the carbon chain length increases . The specific properties of “this compound” would depend on its specific structure.Mécanisme D'action

The exact mechanism of action of ((6R)-4-Oxo-5-azaspiro[2.4]heptane-6-carboxylic acid)-OA is not yet fully understood. However, it is believed to interact with certain enzymes in the cell, resulting in the inhibition of their activity. This inhibition of enzyme activity leads to the disruption of various metabolic pathways, resulting in the inhibition of the growth of certain bacteria, fungi, and other microorganisms.

Biochemical and Physiological Effects

(this compound)-OA has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, fungi, and other microorganisms. In addition, it has been shown to have anti-inflammatory and anti-oxidant properties. It has also been shown to have an effect on the production of reactive oxygen species, which can have a variety of effects on the body.

Avantages Et Limitations Des Expériences En Laboratoire

((6R)-4-Oxo-5-azaspiro[2.4]heptane-6-carboxylic acid)-OA has several advantages and limitations when used in lab experiments. One advantage is that it is relatively easy to synthesize, making it a cost-effective option for researchers. Additionally, it has been studied extensively, so there is a great deal of information available about its properties and potential applications. However, it is important to note that (this compound)-OA can be toxic in high concentrations and should be handled with care.

Orientations Futures

There are a number of potential future directions for ((6R)-4-Oxo-5-azaspiro[2.4]heptane-6-carboxylic acid)-OA. One potential area of research is the development of new synthetic methods for the production of (this compound)-OA. Additionally, further research could be conducted to explore the potential therapeutic applications of (this compound)-OA, such as its potential to inhibit the growth of certain bacteria, fungi, and other microorganisms. Finally, further research could be conducted to explore the biochemical and physiological effects of (this compound)-OA, such as its anti-inflammatory and anti-oxidant properties.

Méthodes De Synthèse

((6R)-4-Oxo-5-azaspiro[2.4]heptane-6-carboxylic acid)-OA is typically synthesized through a three-step process. The first step is the condensation of alanine with formaldehyde to form a Schiff base. This Schiff base is then reduced with sodium borohydride to form (this compound)-OA. The final step is the hydrolysis of the Schiff base with hydrochloric acid to yield (this compound)-OA. This synthesis method is widely used and has been reported in several studies.

Applications De Recherche Scientifique

((6R)-4-Oxo-5-azaspiro[2.4]heptane-6-carboxylic acid)-OA has been studied extensively for its potential applications in scientific research. It has been used as a ligand in coordination chemistry and as a catalyst in organic synthesis. It has also been used in the synthesis of various compounds, including pharmaceuticals. In addition, (this compound)-OA has been studied for its potential to inhibit the growth of certain bacteria, fungi, and other microorganisms.

Propriétés

IUPAC Name |

(6R)-4-oxo-5-azaspiro[2.4]heptane-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c9-5(10)4-3-7(1-2-7)6(11)8-4/h4H,1-3H2,(H,8,11)(H,9,10)/t4-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFYFIPUSMXSACI-SCSAIBSYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12CC(NC2=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC12C[C@@H](NC2=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

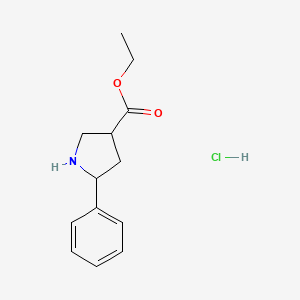

![3-[(1R,2R)-2-Aminocyclohexylamino]-4-[3,5-bis(trifluoromethyl)phenylamino]cyclobut-3-ene-1,2-dione, 98%](/img/structure/B6301006.png)

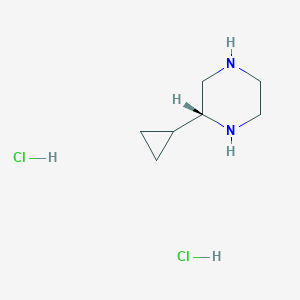

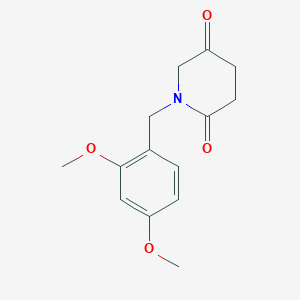

![(1Z,3Z)-1,3-Bis[[(4S)-4,5-dihydro-4-(t-butyl)-2-oxazolyl]methylene]-2,3-dihydro-1H-isoindole, 98%](/img/structure/B6301010.png)

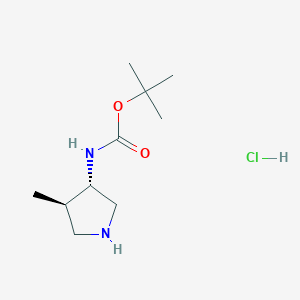

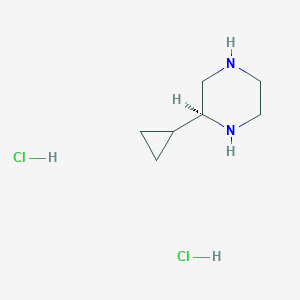

![(R)-(5-Aza-spiro[2.4]hept-7-yl)-carbamic acid t-butyl ester hydrochloride](/img/structure/B6301069.png)

![5-Boc-4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid](/img/structure/B6301076.png)

![5,8-Diaza-spiro[3.5]nonane-5-carboxylic acid t-butyl ester hydrochloride](/img/structure/B6301081.png)

![(S)-(5-Aza-spiro[2.4]hept-7-yl)-carbamic acid t-butyl ester hydrochloride](/img/structure/B6301098.png)

![7-Bromo-6-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B6301104.png)